molecular formula C9H13NO2 B12589823 1-[3-(Methoxymethoxy)phenyl]methanamine CAS No. 553611-73-7

1-[3-(Methoxymethoxy)phenyl]methanamine

Cat. No.: B12589823
CAS No.: 553611-73-7
M. Wt: 167.20 g/mol
InChI Key: VBZKHDJMECGSER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Methoxymethoxy)phenyl]methanamine is an organic compound with the molecular formula C9H13NO It is a derivative of methanamine, where the phenyl ring is substituted with a methoxymethoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Methoxymethoxy)phenyl]methanamine typically involves the reaction of 3-(methoxymethoxy)benzaldehyde with an appropriate amine source under reductive amination conditions. The reaction can be catalyzed by various reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Methoxymethoxy)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like halides, amines, or alcohols

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-[3-(Methoxymethoxy)phenyl]methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(Methoxymethoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethoxy group can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The compound may exert its effects by binding to active sites on enzymes or receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(Methoxymethyl)phenyl]methanamine
  • [3-(2-Methoxyethoxy)phenyl]methanamine
  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

1-[3-(Methoxymethoxy)phenyl]methanamine is unique due to the presence of the methoxymethoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.

Properties

CAS No.

553611-73-7

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

[3-(methoxymethoxy)phenyl]methanamine

InChI

InChI=1S/C9H13NO2/c1-11-7-12-9-4-2-3-8(5-9)6-10/h2-5H,6-7,10H2,1H3

InChI Key

VBZKHDJMECGSER-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC=CC(=C1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.